Ultra-Low Oral Bioavailability (0.05%): Confirming Minimal Systemic Exposure vs. Other IBAT Inhibitors
Linerixibat's absolute oral bioavailability is 0.05%, which is exceptionally low and confirms minimal gastrointestinal absorption [1]. This is a key differentiator from other IBAT inhibitors, such as odevixibat, maralixibat, and elobixibat, for which absolute bioavailability data in humans are not consistently reported, though they are described as having 'low systemic exposure' [2]. Linerixibat's bioavailability is quantified from a human ADME study using an intravenous microtracer [1].
| Evidence Dimension | Oral Bioavailability (Absolute) |
|---|---|
| Target Compound Data | 0.05% |
| Comparator Or Baseline | Odevixibat, Maralixibat, Elobixibat: Not quantitatively reported in humans |
| Quantified Difference | Quantitative data available for linerixibat only; provides a benchmark for minimal absorption |
| Conditions | Healthy male volunteers; IV microtracer + oral tablet |
Why This Matters
The ultra-low bioavailability ensures that the drug's action is largely confined to the gut, minimizing potential for systemic off-target effects.
- [1] Zamek-Gliszczynski MJ, et al. Pharmacokinetics and ADME Characterization of Intravenous and Oral [14C]-Linerixibat in Healthy Male Volunteers. Drug Metab Dispos. 2021;49(12):1057-1068. View Source
- [2] Geyer J, et al. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, maralixibat, and odevixibat. J Lipid Res. 2025;66(11):100910. View Source
